molecular formula C16H17NO B337171 N-(3,4-dimethylphenyl)-4-methylbenzamide

N-(3,4-dimethylphenyl)-4-methylbenzamide

Katalognummer: B337171
Molekulargewicht: 239.31 g/mol
InChI-Schlüssel: LFWFLJUXQPSBME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-Dimethylphenyl)-4-methylbenzamide is a high-purity benzamide derivative developed for research applications, particularly in structural chemistry and materials science. This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Structural Features & Research Applications This compound serves as a valuable model system for investigating substituent effects on solid-state molecular conformation and crystal packing. Single-crystal X-ray diffraction studies reveal that it crystallizes with two independent molecules in the asymmetric unit, showcasing distinct conformational states. Key structural characteristics include dihedral angles between the benzene rings of 52.6° in one molecule and 10.5° in the other, demonstrating significant conformational flexibility within the crystalline lattice . The molecular packing is stabilized by intermolecular N—H···O hydrogen bonds that link molecules into extended chains propagating along the b-axis, a feature of interest for understanding supramolecular assembly . This robust structural information makes it an excellent candidate for foundational studies in crystal engineering. Synthesis & Characterization The compound is synthesized according to established literature methods involving the condensation of 4-methylbenzoyl chloride with 3,4-dimethylaniline. The crystalline form is typically obtained through slow evaporation of ethanolic solutions at room temperature . The product is characterized by melting point determination, infrared spectroscopy, and NMR spectroscopy to ensure batch-to-batch consistency and high chemical purity suitable for research applications. Research Context Structurally related benzamide derivatives have demonstrated significant biological activity in research settings, including antiproliferative and antioxidant properties in various studies . While specific biological data for this compound may be limited, its structural similarity to active molecules and well-characterized crystalline structure makes it a potentially useful building block for developing novel bioactive compounds or functional materials. Researchers value this chemical for its defined stereochemistry and predictable intermolecular interactions, which are critical factors in rational drug design and materials science.

Eigenschaften

Molekularformel

C16H17NO

Molekulargewicht

239.31 g/mol

IUPAC-Name

N-(3,4-dimethylphenyl)-4-methylbenzamide

InChI

InChI=1S/C16H17NO/c1-11-4-7-14(8-5-11)16(18)17-15-9-6-12(2)13(3)10-15/h4-10H,1-3H3,(H,17,18)

InChI-Schlüssel

LFWFLJUXQPSBME-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)C

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)C

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

N-(3,4-dimethylphenyl)-4-methylbenzamide serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, contributing to the formation of more complex molecules.

Key Reactions:

  • Coupling Reactions: It can be used in coupling reactions to synthesize other amides or related compounds.
  • Functionalization: The presence of multiple methyl groups on the aromatic rings offers opportunities for further functionalization, leading to derivatives with enhanced properties.

Recent studies have highlighted the biological activities associated with this compound, particularly its potential as a therapeutic agent.

Anticancer Activity:

  • A study investigated the anticancer properties of new derivatives based on the 4-methylbenzamide framework. These compounds showed significant in vitro activity against various cancer cell lines, indicating that modifications to the this compound structure could yield potent anticancer agents .

Mechanism of Action:

  • The biological effects are hypothesized to involve interactions with specific molecular targets, potentially modulating signaling pathways related to cancer cell proliferation and survival.

Medicinal Chemistry

This compound is being studied for its potential as a therapeutic agent in treating various diseases.

Case Studies:

  • Research has focused on its role as a precursor in the development of drugs targeting protein kinases, which are crucial in cancer therapy. The compound's structural features allow it to mimic natural substrates, enhancing its efficacy as an inhibitor .

Data Table: Applications Overview

Application Area Description Key Findings
Chemical SynthesisIntermediate for complex organic moleculesUsed in coupling reactions; enhances functionalization potential
Biological ActivityAnticancer propertiesSignificant activity against cancer cell lines; potential for further modifications
Medicinal ChemistryTherapeutic agent developmentInvestigated as a kinase inhibitor; mimics natural substrates

Analytical Methods

The analytical characterization of this compound is crucial for understanding its properties and confirming its structure.

Chromatographic Techniques:

  • High-performance liquid chromatography (HPLC) has been employed for the separation and analysis of this compound and its derivatives. Specific mobile phases have been optimized for effective separation .

Vergleich Mit ähnlichen Verbindungen

Structural and Crystallographic Features

Key structural analogs and their properties are summarized below:

Compound Name Substituents (Anilide/Benzoyl) Dihedral Angle (°) Hydrogen Bonding Crystallographic System Reference
N-(3,4-Dimethylphenyl)-4-methylbenzamide 3,4-diMe (anilide); 4-Me (benzoyl) N/A N—H⋯O (C(4) chains) Monoclinic
N-(3,4-Dimethylphenyl)benzamide 3,4-diMe (anilide); H (benzoyl) N/A N—H⋯O (similar C(4) chains) Monoclinic
N-(2,6-Dimethylphenyl)-4-methylbenzamide 2,6-diMe (anilide); 4-Me (benzoyl) N/A N—H⋯O (distinct packing) Triclinic
N-(2,3-Dimethylphenyl)-4-methylbenzamide 2,3-diMe (anilide); 4-Me (benzoyl) 85.90 N—H⋯O (C(4) chains along c-axis) Monoclinic
4-Methoxy-N-(3-methylphenyl)benzamide 3-Me (anilide); 4-OMe (benzoyl) N/A Not reported N/A

Key Observations :

  • Substituent Position and Crystal Packing : Methyl groups at the 3,4-positions (anilide ring) promote planar molecular arrangements and robust hydrogen-bonded networks. In contrast, 2,6-dimethyl substitution (e.g., N-(2,6-dimethylphenyl)-4-methylbenzamide) disrupts coplanarity due to steric hindrance, leading to triclinic packing .
  • Dihedral Angles : N-(2,3-Dimethylphenyl)-4-methylbenzamide exhibits an 85.9° dihedral angle between aromatic rings, indicating near-perpendicular orientation, while anti-perpendicular N—H/C=O conformations are conserved across all analogs .

Electronic and Physicochemical Properties

Substituent electronic effects influence solubility, melting points, and reactivity:

  • Methyl vs. Methoxy Groups : The para-methoxy derivative (4-methoxy-N-(3-methylphenyl)benzamide) likely exhibits increased solubility in polar solvents compared to methyl-substituted analogs due to enhanced polarity .

Vorbereitungsmethoden

Reaction Mechanism and Reagent Selection

The mixed anhydride method, as detailed in US20040054230A1, involves activating 4-methylbenzoic acid with pivaloyl chloride or alkyl chloroformates (e.g., methyl chloroformate) in the presence of a tertiary amine base such as triethylamine. This generates a reactive mixed anhydride intermediate, which subsequently reacts with 3,4-dimethylaniline to form the target amide.

Critical Parameters:

  • Activating Agent: Pivaloyl chloride (1.1–1.5 molar equivalents relative to the acid) is preferred due to its stability and reduced hydrolysis risk compared to alkyl chloroformates.

  • Solvent System: Dichloromethane or ethyl acetate (10–15 times the acid’s weight) ensures optimal solubility and reaction control.

  • Temperature: Reactions are conducted at −25°C to 0°C during anhydride formation to minimize side reactions, followed by gradual warming to 25–30°C for amidation.

Stepwise Procedure and Optimization

Example Protocol (Adapted from US20040054230A1):

  • Anhydride Formation:

    • Dissolve 4-methylbenzoic acid (50 g) in dichloromethane (500 mL) at 0–5°C.

    • Add triethylamine (28.93 g, 1.1 eq) followed by pivaloyl chloride (34.52 g, 1.3 eq) dropwise.

    • Stir at −10°C to 0°C for 30 minutes.

  • Amidation:

    • Add 3,4-dimethylaniline (60 g, 1.2 eq) in one portion.

    • Stir at 0–10°C for 30 minutes, then warm to 25–30°C for 1 hour.

  • Workup:

    • Wash sequentially with water, 10% aqueous sodium carbonate, and brine.

    • Concentrate the organic layer under vacuum and crystallize the residue with n-hexane.

    • Yield: 48.5 g (85%); Purity: 99.8% (HPLC).

Advantages Over Prior Art:

  • Eliminates hazardous solvents (e.g., tetrahydrofuran at reflux).

  • Avoids chromatographic purification, favoring crystallization for industrial scalability.

Acyl Chloride Activation: Traditional Approach

Methodology and Limitations

Direct reaction of 4-methylbenzoyl chloride with 3,4-dimethylaniline in dichloromethane or toluene represents a classical route. While straightforward, this method faces challenges:

  • Safety Risks: Handling acyl chlorides necessitates stringent moisture control due to hydrolysis sensitivity.

  • Byproduct Formation: Triethylamine hydrochloride precipitates, complicating isolation.

Typical Conditions:

  • Equimolar reactants in dichloromethane at 0°C.

  • Yield: 70–75% with moderate purity (95–97%).

Coupling Reagent-Assisted Synthesis

Modern Activation Strategies

Reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU promote amide bond formation under milder conditions. While not explicitly covered in the cited patents, these methods are viable alternatives:

Example Protocol:

  • Activate 4-methylbenzoic acid (1 eq) with EDCl (1.2 eq) and HOBt (1 eq) in DMF.

  • Add 3,4-dimethylaniline (1.1 eq) and stir at room temperature for 12 hours.

  • Isolate via aqueous workup and recrystallization.

Trade-offs:

  • Cost: Coupling reagents increase synthetic expense.

  • Scalability: Less suited for industrial production compared to mixed anhydrides.

Comparative Analysis of Methods

ParameterMixed AnhydrideAcyl ChlorideCoupling Reagents
Yield (%)80–8570–7575–80
Purity (%)99.895–9798–99
ScalabilityExcellentModeratePoor
SafetyHighLowModerate
PurificationCrystallizationFiltrationChromatography

Industrial Considerations and Process Optimization

Solvent Recovery and Waste Management

Ethyl acetate and dichloromethane are recoverable via distillation, reducing environmental impact. The mixed anhydride method’s aqueous workup generates minimal acidic waste compared to acyl chloride routes.

Temperature Control

Maintaining sub-zero temperatures during anhydride formation prevents exothermic side reactions, ensuring consistent product quality .

Q & A

Q. What are the standard synthetic routes for N-(3,4-dimethylphenyl)-4-methylbenzamide, and how can reaction conditions be optimized?

The compound is typically synthesized via an amide coupling reaction between 4-methylbenzoic acid derivatives (e.g., acid chlorides or activated esters) and 3,4-dimethylaniline. A common method involves using coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) in anhydrous dichloromethane or DMF under nitrogen . Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., 1.2:1 molar ratio of amine to acid chloride). Post-synthesis purification is achieved via recrystallization from ethanol or column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm molecular structure by identifying aromatic protons (δ 6.8–7.8 ppm) and carbonyl signals (δ ~165–170 ppm) .
  • X-ray crystallography : Single-crystal X-ray diffraction resolves the molecular conformation and hydrogen-bonding networks. For example, chains along the b-axis are stabilized by N–H⋯O hydrogen bonds (2.89 Å) between amide groups .
  • IR spectroscopy : Strong C=O stretch (~1650 cm1^{-1}) and N–H bend (~1550 cm1^{-1}) confirm amide functionality .

Q. How is the crystal structure of this compound validated for data integrity?

Structure validation involves:

  • R-factor analysis : Ensure R1<0.05R_1 < 0.05 for high-resolution data using SHELXL .
  • ADDSYM checks : Detect missed symmetry elements (e.g., using PLATON) to rule out twinning or pseudo-symmetry .
  • Hydrogen-bond geometry : Validate distances and angles against expected values (e.g., N–H⋯O angles ~160°) .

Advanced Research Questions

Q. How can conformational discrepancies in this compound be resolved across crystallographic studies?

Discrepancies in molecular conformation (e.g., anti-perpendicular vs. planar amide arrangements) arise from substituent effects and packing forces. To resolve these:

  • Compare torsional angles (e.g., C–N–C=O) with related benzanilides using Mercury CSD .
  • Perform DFT calculations (B3LYP/6-311G**) to evaluate energy differences between conformers .
  • Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H⋯π contacts) influencing packing .

Q. What methodologies address contradictions in spectroscopic data for derivatives of this compound?

Contradictions in 1H^1H NMR chemical shifts (e.g., para-substituent effects) can arise from solvent polarity or dynamic processes. Mitigation strategies include:

  • Variable-temperature NMR : Identify rotational barriers in amide bonds (e.g., coalescence temperatures).
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions .
  • Computational modeling : Compare experimental shifts with those predicted by Gaussian NMR (GIAO method) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound in medicinal chemistry?

  • Substituent variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO2_2) at the 4-methylbenzamide or 3,4-dimethylphenyl positions .
  • Biological assays : Test analogs for enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., fluorescence polarization).
  • Docking simulations : Use AutoDock Vina to predict binding modes against target proteins (e.g., COX-2) .

Q. What advanced crystallographic software tools are recommended for refining challenging datasets of this compound?

  • SHELX suite : SHELXL for high-resolution refinement and SHELXD for experimental phasing .
  • OLEX2 : Integrate SHELX with visualization tools for disorder modeling (e.g., split occupancy for methyl groups) .
  • WinGX : Interface for small-molecule refinement, including TWINABS for correcting twinned data .

Methodological Notes

  • Data reproducibility : Cross-validate crystallographic parameters (e.g., unit cell dimensions) with multiple datasets .
  • Fluorescence studies : Determine quantum yield using integrated sphere methods with quinine sulfate as a standard .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.